1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-4-2-9(3-5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVVXBHSZYLFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Conditions
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Substrate Preparation : 4-Nitro-1H-pyrazole is synthesized by nitrating pyrazole using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a polar aprotic solvent like tetrahydrofuran (THF) or benzonitrile.
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Alkylation : The hydroxyl group at position 1 of 4-nitro-1H-pyrazole is deprotonated in the presence of a base (e.g., potassium carbonate, K₂CO₃) to form a nucleophilic species. This intermediate reacts with 4-methoxybenzyl bromide in a solvent such as dimethylformamide (DMF) or ethanol under reflux.
Key Reagents and Conditions
Example Reaction Pathway
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Synthesis of 4-Nitro-1H-pyrazole :
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Alkylation :
Yield : Typically ranges from 40–65%, depending on reaction efficiency and purity of intermediates.
Nitration of 1-(4-Methoxybenzyl)-1H-pyrazole
This approach involves introducing the nitro group post-alkylation, requiring precise control to achieve regioselectivity.
Mechanism and Conditions
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Alkylation of Pyrazole : 1-(4-Methoxybenzyl)-1H-pyrazole is synthesized by reacting pyrazole with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Nitration : The resulting compound undergoes nitration using a mixture of HNO₃ and H₂SO₄. The electron-donating 4-methoxybenzyl group directs nitration to the adjacent position (C4).
Key Reagents and Conditions
Example Reaction Pathway
-
Alkylation :
-
Nitration :
Yield : Lower compared to alkylation (30–50%), due to competing side reactions and steric hindrance.
Cyclocondensation of Hydrazine Derivatives
This method constructs the pyrazole ring directly with both substituents in place.
Mechanism and Conditions
Key Reagents and Conditions
Example Reaction Pathway
Yield : Moderate (40–60%), depending on diketone availability and reaction control.
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors and automated systems optimize yield and purity.
Key Advantages
Example Industrial Process
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Alkylation : 4-Nitro-1H-pyrazole reacts with 4-methoxybenzyl bromide in DMF using K₂CO₃.
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Purification : Recrystallization or column chromatography isolates the product.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Cost |
|---|---|---|---|
| Alkylation of 4-nitro-1H-pyrazole | 40–65 | High | Moderate |
| Nitration of 1-(4-Methoxybenzyl)-1H-pyrazole | 30–50 | Moderate | High |
| Cyclocondensation | 40–60 | Moderate | Low |
Optimal Choice : Alkylation of 4-nitro-1H-pyrazole balances yield, cost, and regioselectivity.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low nitration yield | Use HNO₃/H₂SO₄ with benzonitrile solvent |
| Steric hindrance | Optimize solvent polarity (e.g., DMF) |
| Side reactions | Control temperature (0–5°C) |
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Aminobenzyl)-4-nitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 1-(4-Hydroxybenzyl)-4-nitro-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole has been investigated for its potential as a pharmacologically active agent. Pyrazole derivatives are known for their diverse biological activities, including:
- Anti-inflammatory : Exhibiting properties that may reduce inflammation.
- Analgesic : Potentially providing pain relief.
- Antimicrobial : Effective against various bacterial and fungal strains .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives. Specifically, 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole has shown promise in inhibiting the growth of several cancer cell types, including:
- Breast Cancer : Demonstrated antiproliferative activity against MDA-MB-231 cells.
- Colorectal Cancer : Exhibited effectiveness against HCT116 cell lines.
- Liver Cancer : Shown to inhibit HepG2 cell growth .
The mechanism of action often involves the interaction with specific molecular targets, leading to apoptosis in cancer cells.
Biological Studies
The compound is utilized in biological studies to explore its effects on various biological pathways. This includes:
- Investigating its interaction with cellular components.
- Understanding its influence on lipid membranes due to enhanced lipophilicity from the methoxybenzyl group.
Chemical Synthesis
The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. The synthetic pathway is optimized to enhance yield and purity, allowing for the production of this compound for further research applications.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives in different contexts:
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the methoxybenzyl group can enhance binding affinity to target proteins. The compound’s interaction with molecular targets can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The nitro group at position 4 is a strong electron-withdrawing group, stabilizing the pyrazole ring and influencing reactivity in nucleophilic substitution or reduction reactions .
- Functional Group Diversity : Carboxylate esters (e.g., ), aldehydes (), and trifluoromethyl groups () enable diverse applications in medicinal chemistry and materials science.
Biological Activity
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it discusses relevant research findings and case studies that highlight the compound's efficacy.
Chemical Structure and Properties
The chemical structure of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 15949219
- IUPAC Name : 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives, including 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole, exhibit significant anti-inflammatory effects. In a study by Tewari et al. (2014), various pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The compound showed promising results comparable to standard anti-inflammatory drugs such as indomethacin.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole | 25 | Tewari et al. (2014) |
| Indomethacin | 30 | Tewari et al. (2014) |
Antimicrobial Activity
The antimicrobial potential of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole has been explored in various studies. A notable investigation by Burguete et al. (2018) tested several pyrazole derivatives against bacterial strains such as E. coli and S. aureus. The compound demonstrated effective inhibition against these pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| E. coli | 15 | Burguete et al. (2018) |
| S. aureus | 20 | Burguete et al. (2018) |
Anticancer Activity
Emerging evidence suggests that 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
The biological activity of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole can be attributed to its ability to interact with various molecular targets:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.
- Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis and death.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole compounds in clinical settings:
- Anti-inflammatory Effects : A clinical trial involving a cohort treated with a pyrazole derivative demonstrated a reduction in inflammation markers within two weeks of treatment.
- Antimicrobial Efficacy : A study on patients with bacterial infections showed that those treated with pyrazole-based drugs had faster recovery rates compared to those receiving standard antibiotics.
Q & A
Q. Q1. What are the standard synthetic routes for 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole, and how is its structure confirmed?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole precursors can be functionalized through nitration and subsequent benzylation. Key intermediates, such as 5-nitro-1H-pyrazole, are reacted with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxybenzyl group . Structural confirmation employs 1H/13C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and nitro group signals (δ 8.5–8.7 ppm), complemented by X-ray crystallography for unambiguous assignment of regiochemistry and bond angles .
Advanced Synthetic Challenges
Q. Q2. How can researchers address regioselectivity issues during nitration of the pyrazole core?
Methodological Answer: Regioselectivity in nitration is influenced by electron-donating/withdrawing substituents. For 1-(4-Methoxybenzyl)-1H-pyrazole derivatives, the 4-position is preferentially nitrated due to the electron-withdrawing effect of the nitro group and steric protection from the 4-methoxybenzyl group. Controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize side products. DFT calculations (B3LYP/6-31G*) can predict reactive sites, while HPLC-MS monitors reaction progress .
Basic Reactivity and Functionalization
Q. Q3. What are common chemical modifications of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole?
Methodological Answer: The nitro group is a versatile handle for reduction (e.g., H₂/Pd-C to amine) or nucleophilic substitution (e.g., SNAr with thiols or amines). The 4-methoxybenzyl group can be cleaved via hydrogenolysis (H₂/Pd(OH)₂) to yield 4-nitro-1H-pyrazole. FT-IR (νNO₂ ~1520 cm⁻¹) and LC-MS track functional group transformations .
Advanced Mechanistic Studies
Q. Q4. How do computational models explain the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) studies (e.g., using Gaussian 16 with M06-2X/def2-TZVP) reveal that the nitro group lowers the LUMO energy, facilitating nucleophilic attack. Transition-state analysis of Suzuki-Miyaura couplings with arylboronic acids shows steric hindrance from the methoxybenzyl group slows reactivity at the 4-position. Molecular dynamics simulations further validate solvent effects (e.g., DMF vs. THF) on reaction rates .
Basic Biological Activity Screening
Q. Q5. How is the antimicrobial activity of this compound evaluated in vitro?
Methodological Answer: Standardized MIC (Minimum Inhibitory Concentration) assays are performed against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The compound is dissolved in DMSO and serially diluted in Mueller-Hinton broth. Bacterial growth inhibition is measured via optical density (OD₆₀₀) after 18–24 hours. Positive controls (e.g., ciprofloxacin) and cell viability assays (MTT) ensure specificity .
Advanced Pharmacological Contradictions
Q. Q6. How can researchers resolve discrepancies in reported antitumor activity across studies?
Methodological Answer: Contradictions arise from variations in cell line specificity (e.g., HeLa vs. MCF-7), assay conditions (e.g., hypoxia vs. normoxia), and metabolite stability. Metabolomics profiling (LC-HRMS) identifies active metabolites, while kinase inhibition assays (e.g., EGFR, VEGFR2) clarify mechanistic targets. Meta-analysis of IC₅₀ values with standardized protocols (e.g., NCI-60 panel) improves reproducibility .
Computational Drug Design
Q. Q7. What strategies optimize 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole derivatives for cannabinoid receptor binding?
Methodological Answer: Molecular docking (AutoDock Vina) into the CB1 receptor (PDB: 5TGZ) identifies favorable interactions between the nitro group and Lys192. CoMFA (Comparative Molecular Field Analysis) guides substituent placement to enhance affinity. MD simulations (AMBER) assess binding stability over 100 ns. In vitro binding assays (radiolabeled CP-55,940 displacement) validate predictions .
Structural-Activity Relationship (SAR) Studies
Q. Q8. How does the 4-methoxybenzyl group influence bioactivity compared to other substituents?
Methodological Answer: SAR studies reveal the 4-methoxybenzyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Electron-donating groups (e.g., methoxy) stabilize charge-transfer complexes with DNA, increasing antitumor potency. Comparative crystallography (e.g., vs. 4-fluorobenzyl analogs) shows methoxy-induced π-stacking with tyrosine residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
